(1S)-1-(5-methylfuran-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(5-methylfuran-2-yl)ethan-1-ol: is an organic compound characterized by the presence of a furan ring substituted with a methyl group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylfuran.
Grignard Reaction: 5-methylfuran undergoes a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to hydrogenate the furan ring.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-methylfuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The methyl group on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents such as bromine or chlorine for substitution reactions.
Major Products
Oxidation Products: 5-methylfuran-2-carboxylic acid.
Reduction Products: Tetrahydrofuran derivatives.
Substitution Products: Halogenated furans.
Scientific Research Applications
(1S)-1-(5-methylfuran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the furan ring and ethanol moiety.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-methylthiophen-2-yl)ethan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
(1S)-1-(5-methylpyran-2-yl)ethan-1-ol: Similar structure but with a pyran ring instead of a furan ring.
Uniqueness
(1S)-1-(5-methylfuran-2-yl)ethan-1-ol is unique due to its specific combination of a furan ring and an ethanol moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(5-methylfuran-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWUEUASUFTGQW-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.